molecular formula C28H41NO2 B12411299 (2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol

(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol

Cat. No.: B12411299
M. Wt: 423.6 g/mol
InChI Key: ZNPZDEJOIANYNU-BMBFZTKFSA-N
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Description

The compound (2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol is a complex organic molecule with a unique structure. It features multiple chiral centers, an indole moiety, and a hydroxyl group, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the indole ring, the introduction of the hydroxyl group, and the construction of the dodecahydrobenzo[j]naphthalen framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The indole ring can be reduced under specific conditions.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the indole ring may produce a dihydroindole derivative.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate biological processes and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its multiple chiral centers, indole moiety, and hydroxyl group, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H41NO2

Molecular Weight

423.6 g/mol

IUPAC Name

(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol

InChI

InChI=1S/C28H41NO2/c1-17-10-12-27(5)18(2)14-20(30)16-28(27)13-11-21(26(3,4)31)24(25(17)28)23-15-19-8-6-7-9-22(19)29-23/h6-9,15,17-18,20-21,24-25,29-31H,10-14,16H2,1-5H3/t17-,18-,20+,21-,24-,25+,27+,28+/m1/s1

InChI Key

ZNPZDEJOIANYNU-BMBFZTKFSA-N

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H](C[C@@H](C[C@@]23[C@@H]1[C@H]([C@@H](CC3)C(C)(C)O)C4=CC5=CC=CC=C5N4)O)C)C

Canonical SMILES

CC1CCC2(C(CC(CC23C1C(C(CC3)C(C)(C)O)C4=CC5=CC=CC=C5N4)O)C)C

Origin of Product

United States

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